1-(2-Bromoethyl)-3-fluoro-2-methylbenzene
Description
1-(2-Bromoethyl)-3-fluoro-2-methylbenzene is a bromoethyl-substituted aromatic compound with fluorine and methyl groups at the 3- and 2-positions, respectively. Its molecular formula is C₉H₁₀BrF, with a molecular weight of 217.08 g/mol. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate intermediates and bromoethyl aromatic precursors under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in acetonitrile) . The bromoethyl group makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring alkylation or cross-coupling.
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |
InChI Key |
ZQJAIPPNPHRNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted benzene derivatives, alcohols, ketones, and ethylated compounds .
Scientific Research Applications
1-(2-Bromoethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can undergo nucleophilic substitution, while the fluoro and methyl groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural features, substituent effects, and synthesis data for 1-(2-bromoethyl)-3-fluoro-2-methylbenzene and related analogs:
*Synthesis yields for analogs in range from 20% to 51%, depending on substituents and base used (e.g., Cs₂CO₃ vs. K₂CO₃).
Substituent Effects:
- Fluorine (F) : Electron-withdrawing inductive effect increases electrophilic substitution resistance but stabilizes intermediates in nucleophilic reactions. Para-fluorine (as in 1-(2-bromoethyl)-4-fluorobenzene) directs electrophiles to the ortho/para positions, whereas meta-fluorine (target compound) alters regioselectivity .
- Methyl (CH₃) : Electron-donating group at position 2 in the target compound increases steric hindrance, reducing reaction rates compared to unsubstituted analogs like (2-bromoethyl)benzene .
- Trifluoromethyl (CF₃) : In 1-(2-bromoethyl)-3-(trifluoromethyl)benzene, the strong electron-withdrawing effect lowers electron density, making the compound less reactive in Friedel-Crafts alkylation but more stable under acidic conditions .
Physicochemical Properties
Boiling Point and Density :
- α-Bromoethylbenzene (simpler analog) has a boiling point of 143–144°C and density of 1.179 g/cm³ . The target compound likely has a higher boiling point due to increased molecular weight and polarity from fluorine and methyl groups.
- 2-Bromo-1,3-difluorobenzene () has a molecular weight of 192.99 g/mol and refractive index of 1.51, indicating lower density than bromoethyl analogs .
Reactivity :
- The bromoethyl group in the target compound undergoes SN2 reactions slower than bromomethyl derivatives (e.g., 1-(bromomethyl)-3-(2-fluoroethoxy)benzene) due to steric hindrance from the ethyl chain .
- Nitro-substituted analogs (e.g., 1-(2-bromoethyl)-4-nitrobenzene) are less reactive in electrophilic substitution but serve as precursors for sulfonate synthesis .
Biological Activity
1-(2-Bromoethyl)-3-fluoro-2-methylbenzene, also known as bromofluoromethylbenzene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and research findings.
- Molecular Formula : C9H10BrF
- Molecular Weight : 221.08 g/mol
- IUPAC Name : 1-(2-bromoethyl)-3-fluoro-2-methylbenzene
Biological Activity Overview
Research indicates that 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene exhibits various biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated significant activity against Staphylococcus aureus, a common pathogen associated with various infections, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene can inhibit the proliferation of cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 50 | Significant growth inhibition |
| A549 (lung cancer) | 45 | Moderate growth inhibition |
These results indicate that the compound may possess anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications .
The biological activity of 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : It could potentially intercalate into DNA, disrupting replication and transcription processes.
Case Studies
-
Study on Antimicrobial Efficacy :
A study assessed the effectiveness of various halogenated compounds, including 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene, against multi-drug resistant strains of Staphylococcus aureus. Results indicated that this compound had a notable effect on reducing bacterial viability in a dose-dependent manner, particularly at concentrations above 32 µM . -
Anticancer Research :
In a comparative study involving several halogenated aromatic compounds, 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene was found to induce apoptosis in HeLa cells at IC50 values around 50 µM. This effect was attributed to the activation of caspase pathways, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
